

A Comprehensive Technical Guide to 4-(Methylamino)phenol: Synonyms, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-(Methylamino)phenol*

Cat. No.: *B085996*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylamino)phenol, a versatile organic compound, and its derivatives are of significant interest across various scientific and industrial domains. Primarily known by its trade name Metol in the realm of photography, its utility extends to roles as a corrosion inhibitor, a reagent in chemical synthesis and analysis, and as a molecule with noteworthy biological activities. This technical guide provides an in-depth overview of **4-(Methylamino)phenol**, consolidating its nomenclature, physicochemical properties, synthesis and analytical methodologies, and key applications. The information is presented to support researchers, scientists, and professionals in drug development and other technical fields in understanding and utilizing this compound.

Nomenclature: Synonyms and Alternative Names

4-(Methylamino)phenol is known by a variety of names in scientific literature, chemical databases, and commercial products. The compound itself has the CAS number 150-75-4. However, it is frequently used and sold as its sulfate salt, which has the CAS number 55-55-0. [1][2] A comprehensive list of synonyms and alternative names is provided in the table below to aid in literature searches and material identification.

Type	Name	CAS Number
IUPAC Name	4-(methylamino)phenol	150-75-4
bis(4-(methylamino)phenol);sulfuric acid		55-55-0
Common/Trade Names	Metol	55-55-0
Elon	1, 3, 55-55-0	
Pictol	1, 55-55-0	
Rhodol	1, 3, 55-55-0	
Genol	1, 55-55-0	
Photol	1, 55-55-0	
Satrapol	1, 55-55-0	
Scalol	1, 55-55-0	
Viterol	1, 55-55-0	
Enel	1, 55-55-0	
Chemical Names	p-(Methylamino)phenol	2
N-Methyl-p-aminophenol	2, 3	
4-N-Methylaminophenol	2	
N-Methyl-4-hydroxyaniline	2	
4-(Methylamino)phenol sulfate	1, 5	
N-Methyl-p-aminophenol sulfate	1, 3, 5	
p-(Methylamino)phenol sulfate	1	
Monomethyl-p-aminophenol hemisulfate	1, 3	

4-(Methylamino)phenol
hemisulfate salt

5

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological properties of **4-(methylamino)phenol** and its sulfate salt is presented below. This data is essential for safe handling, experimental design, and understanding the compound's behavior.

Physicochemical Properties

Property	4-(Methylamino)phenol	4-(Methylamino)phenol Sulfate
Molecular Formula	C ₇ H ₉ NO	(C ₇ H ₁₀ NO) ₂ SO ₄
Molecular Weight	123.15 g/mol [3]	344.38 g/mol [1]
Appearance	Colorless crystals	Off-white crystalline solid[4]
Melting Point	87 °C[3]	260 °C (decomposes)[1][2]
Boiling Point	262.7±23.0 °C (Predicted)[3]	Not applicable
Solubility	-	Soluble in water[5]
pKa	11.31±0.26 (Predicted)[3]	-

Toxicological Data

Test	Species	Route	Value	Reference
LD50	Rat	Oral	1578 mg/kg	[3]
LD50	Rabbit	Dermal	7087 mg/kg	[3]
LD50	Mouse	Oral	270 mg/kg	[6]

Experimental Protocols

Synthesis of 4-(Methylamino)phenol

Several methods for the synthesis of **4-(methylamino)phenol** have been reported in the literature. Two common approaches are the decarboxylation of N-(4-hydroxyphenyl)glycine and the methylation of 4-aminophenol.[\[7\]](#)

1. Decarboxylation of N-(4-hydroxyphenyl)glycine (Glycin)

This industrial synthesis involves heating N-(4-hydroxyphenyl)glycine at elevated temperatures in a solvent such as a mixture of chlorobenzene and cyclohexanone.[\[7\]](#)

2. Methylation of 4-Aminophenol

A general procedure for the N-methylation of an aminophenol involves the use of formaldehyde and a reducing agent. The following is a representative protocol for a similar compound, 4-(dimethylamino)phenol, which can be adapted for the synthesis of the monomethylated product by controlling the stoichiometry of the reagents.

Materials:

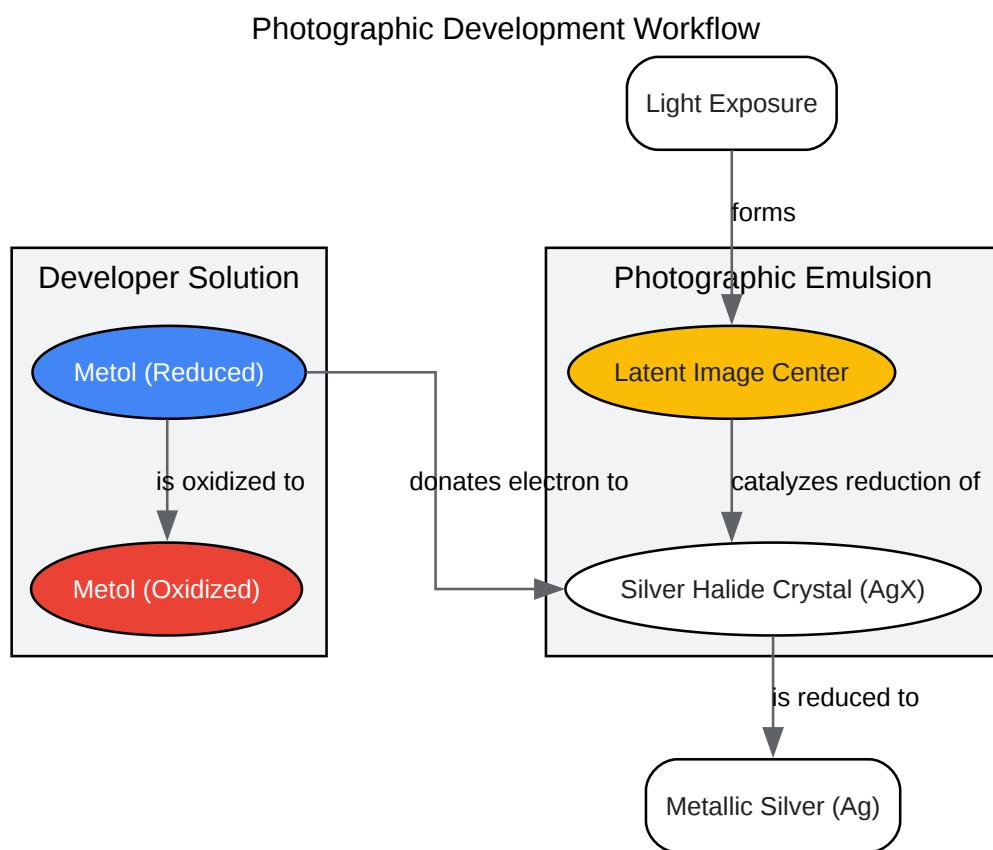
- 4-Aminophenol hydrochloride
- Methanol
- Formaldehyde solution
- Sodium borohydride
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate

Procedure:

- Dissolve 4-aminophenol hydrochloride in a mixture of methanol and formaldehyde at 0 °C.
- Slowly add sodium borohydride to the solution.

- Stir the reaction mixture for one hour.
- Quench the reaction by adding water.
- Extract the product with ethyl acetate (3x).
- Wash the combined organic layers with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Concentrate the solution and purify the residue by silica gel column chromatography.

Analytical Methods: Assay of 4-(Methylamino)phenol Sulfate

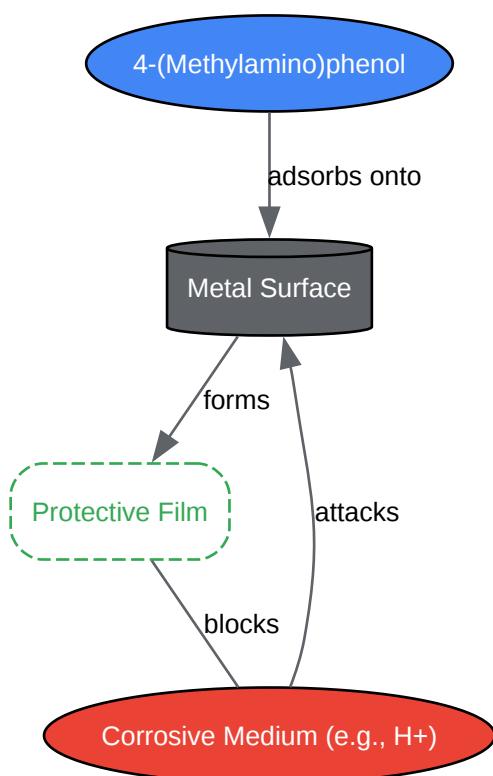

The purity of **4-(methylamino)phenol** sulfate can be determined by titration, which measures its reductive capacity.

Procedure:

- Accurately weigh approximately 250 mg of the sample.
- Transfer to a 500 mL conical flask containing 100 mL of water and 10 mL of 0.1 N sulfuric acid.
- Dissolve the sample completely.
- Add 0.15 mL of 0.025 M ferroin indicator solution.
- Titrate with 0.1 N ceric ammonium sulfate volumetric solution until a light green color persists for 15 seconds.^[2]
- One milliliter of 0.1 N ceric ammonium sulfate corresponds to 0.00861 g of $(\text{CH}_3\text{NHC}_6\text{H}_4\text{OH})_2\cdot\text{H}_2\text{SO}_4$.^[2]

Key Applications and Mechanisms Photographic Development

4-(Methylamino)phenol, as Metol, is a widely used developing agent in black and white photography.[1] It functions by reducing silver halide crystals that have been exposed to light to metallic silver, thus forming the visible image.[5][8] Metol is often used in combination with hydroquinone in what are known as MQ developers. This combination exhibits a synergistic effect called superadditivity, where the rate of development is greater than the sum of the rates of the individual agents.[1]

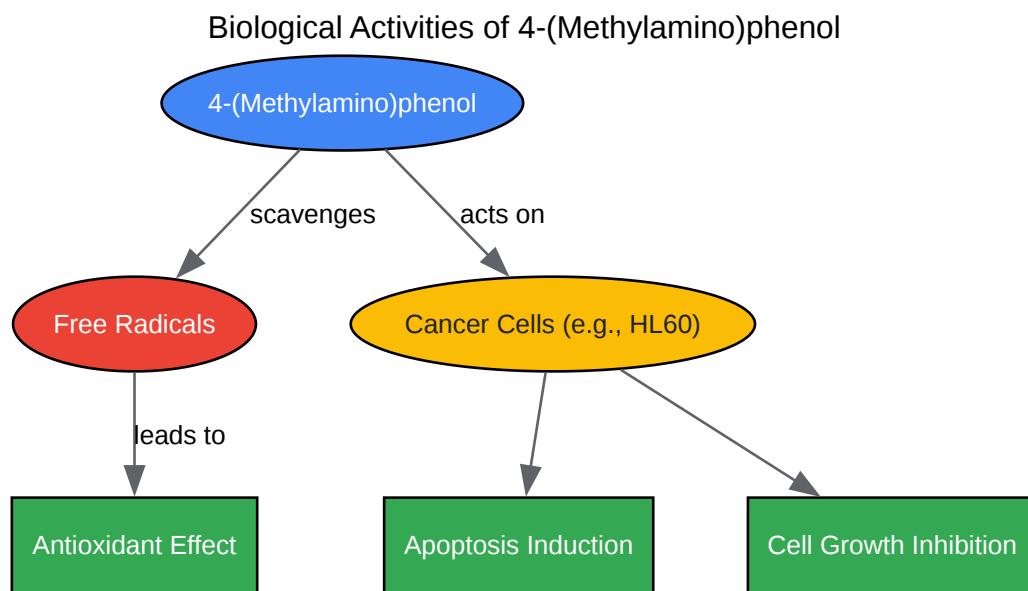

[Click to download full resolution via product page](#)

Caption: Workflow of photographic development using Metol.

Corrosion Inhibition

4-(Methylamino)phenol and related aminophenols can act as corrosion inhibitors for metals like mild steel in acidic environments.^{[9][10]} The mechanism of inhibition involves the adsorption of the organic molecules onto the metal surface. This forms a protective film that isolates the metal from the corrosive medium. The presence of nitrogen and oxygen atoms with lone pair electrons, as well as the pi-electrons of the aromatic ring, facilitates the adsorption process.

Mechanism of Corrosion Inhibition


[Click to download full resolution via product page](#)

Caption: Adsorption mechanism of **4-(Methylamino)phenol** as a corrosion inhibitor.

Biological Activity

Recent studies have highlighted the biological activities of **4-(methylamino)phenol**. It has been shown to possess antioxidant properties by scavenging free radicals. Furthermore, it can

inhibit cell growth and induce apoptosis in certain cancer cell lines, such as HL60 cells. This suggests that the p-aminophenol moiety may contribute to the anticancer and antioxidative activities of more complex molecules.

[Click to download full resolution via product page](#)

Caption: Overview of the antioxidant and anticancer activities of **4-(Methylamino)phenol**.

Conclusion

4-(Methylamino)phenol is a compound with a rich history and a diverse range of applications. A thorough understanding of its various names, physicochemical properties, and reaction mechanisms is crucial for its effective and safe use in research and industry. This guide provides a consolidated resource for professionals working with this versatile molecule, from its traditional role in photography to its emerging potential in materials science and pharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Metol | C14H20N2O6S | CID 5930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemiis.com [chemiis.com]
- 6. hmdb.ca [hmdb.ca]
- 7. n-Methyl-p-aminophenol | C7H9NO | CID 5931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Photographic developer - Wikipedia [en.wikipedia.org]
- 9. 4-(甲氨基)苯酚 半硫酸盐 Technipur® | Sigma-Aldrich [sigmaaldrich.com]
- 10. jwsm.uowasit.edu.iq [jwsm.uowasit.edu.iq]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 4-(Methylamino)phenol: Synonyms, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085996#synonyms-and-alternative-names-for-4-methylamino-phenol-in-literature]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com